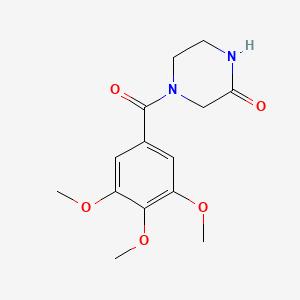
Piperazinone, 4-(3,4,5-trimethoxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,4,5-trimethoxybenzoyl)-2-piperazinone: piperazinone, 4-(3,4,5-trimethoxybenzoyl)- , is a chemical compound with the molecular formula C14H18N2O5. It features a piperazinone ring substituted with three methoxy groups and a benzoyl group. This compound has attracted interest due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes:: The synthetic preparation of 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone involves several steps. One common approach is the condensation of 3,4,5-trimethoxybenzoic acid with piperazine in the presence of a coupling agent (such as DCC or EDC) to form the desired product. The reaction typically occurs under mild conditions and yields the target compound.
Industrial Production:: While industrial-scale production methods are not widely documented, researchers have synthesized this compound in the laboratory for various applications.
Analyse Des Réactions Chimiques
Reactivity:: 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone can undergo various chemical reactions:
Oxidation: It may be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can modify the benzoyl group or the piperazinone ring.
Substitution: Substituents on the benzoyl group can be replaced by other groups.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or hydrogen peroxide (HO).
Reduction: Reducing agents such as sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH).
Substitution: Various nucleophiles (e.g., amines, alkoxides) can be used.
Major Products:: The specific products depend on the reaction conditions and reagents used. Commonly observed products include derivatives with modified functional groups.
Applications De Recherche Scientifique
4-(3,4,5-trimethoxybenzoyl)-2-piperazinone has been investigated for its potential in various fields:
Medicine: Researchers have explored its pharmacological properties, including anti-inflammatory, antitumor, and antimicrobial effects.
Chemistry: It serves as a building block for designing novel compounds.
Biology: Its interactions with biological targets are of interest.
Mécanisme D'action
The exact mechanism by which 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone exerts its effects remains an active area of research. It likely involves interactions with specific cellular pathways or molecular targets.
Comparaison Avec Des Composés Similaires
While 4-(3,4,5-trimethoxybenzoyl)-2-piperazinone is unique due to its specific substitution pattern, similar compounds include:
1-(3,4,5-Trimethoxybenzyl)piperazine: A related compound with a benzyl group instead of a benzoyl group .
Remember that further research and experimentation are essential to fully understand the compound’s properties and applications
Propriétés
Numéro CAS |
59701-93-8 |
|---|---|
Formule moléculaire |
C14H18N2O5 |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
4-(3,4,5-trimethoxybenzoyl)piperazin-2-one |
InChI |
InChI=1S/C14H18N2O5/c1-19-10-6-9(7-11(20-2)13(10)21-3)14(18)16-5-4-15-12(17)8-16/h6-7H,4-5,8H2,1-3H3,(H,15,17) |
Clé InChI |
FVVGGRQBWXFEJM-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCNC(=O)C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[(3,4-dichlorobenzoyl)hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005364.png)

![5,6,7,8-tetrahydro[1]benzofuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12005379.png)

![(5Z)-3-allyl-5-{[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005384.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-methoxybenzoate](/img/structure/B12005387.png)
![4-{[(E)-(2,3-Dimethoxyphenyl)methylidene]amino}-5-(3-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12005390.png)

![([1,1'-Biphenyl]-2-ylamino)acetic acid](/img/structure/B12005404.png)
![5-(2,4-dichlorophenyl)-4-{[(E)-(4-methoxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12005412.png)

![3-(1H-Benzo[d][1,2,3]triazol-1-yl)-N'-(1-(p-tolyl)ethylidene)propanehydrazide](/img/structure/B12005421.png)
![1-(4-Bromophenyl)-3-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B12005426.png)
![5-[4-(2-propylsulfanylphenyl)piperazin-1-yl]pentan-1-ol;hydrochloride](/img/structure/B12005429.png)
